molecular formula C18H21ClN4 B11305960 2-(3-chlorophenyl)-N-isobutyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

2-(3-chlorophenyl)-N-isobutyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B11305960
M. Wt: 328.8 g/mol
InChI Key: QJBSRHASBMHXBH-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-N-isobutyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolopyrimidine class. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The presence of the chlorophenyl group and the pyrazolopyrimidine core structure contributes to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-N-isobutyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-chlorobenzaldehyde with isobutylamine to form an imine intermediate. This intermediate then undergoes cyclization with 3,5-dimethylpyrazole under acidic conditions to yield the desired pyrazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that can be easily recycled is considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-N-isobutyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role as a kinase inhibitor, particularly in cancer research.

    Medicine: Potential therapeutic agent for the treatment of cancer and other diseases involving kinase dysregulation.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclin-dependent kinases (CDKs). It binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins involved in cell cycle regulation. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include CDK2 and CDK4, and the pathways involved are related to cell cycle control and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-chlorophenyl)-N-isobutyl-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which enhances its selectivity and potency as a kinase inhibitor. The presence of the isobutyl group and the chlorophenyl moiety contributes to its distinct pharmacological profile .

Properties

Molecular Formula

C18H21ClN4

Molecular Weight

328.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-3,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C18H21ClN4/c1-11(2)10-20-16-8-12(3)21-18-13(4)17(22-23(16)18)14-6-5-7-15(19)9-14/h5-9,11,20H,10H2,1-4H3

InChI Key

QJBSRHASBMHXBH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NCC(C)C)C3=CC(=CC=C3)Cl)C

Origin of Product

United States

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